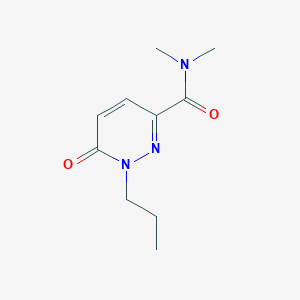
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, also known as APE, is a chemical compound that has been studied extensively for its potential use in scientific research. APE is a white crystalline powder that is soluble in water and organic solvents. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for research in the fields of pharmacology, physiology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone is still not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. This compound has been shown to have a high affinity for certain types of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling in neurons, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, including the development of new synthetic methods for producing this compound, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the study of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone can be synthesized using a variety of methods, including the reaction of 4-acetylpiperazine with 2-phenoxyethanone in the presence of a catalyst. The yield and purity of this compound can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been used extensively in scientific research as a tool for studying the mechanisms of various physiological processes. For example, this compound has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12(17)15-7-9-16(10-8-15)14(18)11-19-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLKSNQURNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
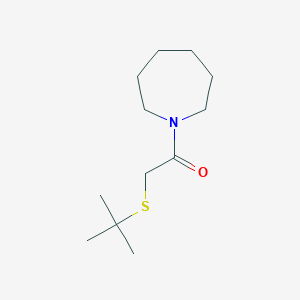

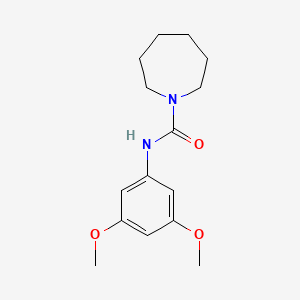
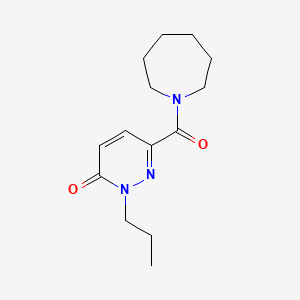
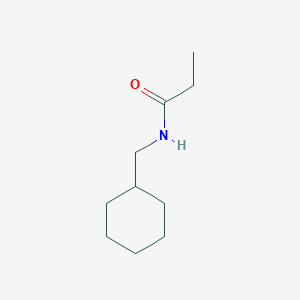


![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)


